2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride

Medicinal Chemistry Process Chemistry Formulation

2-Amino-1-(3-methoxypyridin-2-yl)ethanol dihydrochloride (CAS 2305252-77-9) is a pyridine-based amino alcohol supplied as a dihydrochloride salt with molecular formula C8H14Cl2N2O2 and molecular weight 241.11 g/mol. The compound features a 3-methoxypyridine core bearing a 2-(1-hydroxy-2-aminoethyl) substituent, placing it within the class of functionalized pyridine scaffolds used as synthetic intermediates.

Molecular Formula C8H14Cl2N2O2
Molecular Weight 241.11
CAS No. 2305252-77-9
Cat. No. B2939346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride
CAS2305252-77-9
Molecular FormulaC8H14Cl2N2O2
Molecular Weight241.11
Structural Identifiers
SMILESCOC1=C(N=CC=C1)C(CN)O.Cl.Cl
InChIInChI=1S/C8H12N2O2.2ClH/c1-12-7-3-2-4-10-8(7)6(11)5-9;;/h2-4,6,11H,5,9H2,1H3;2*1H
InChIKeyNXNWNXJQEBNVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-1-(3-methoxypyridin-2-yl)ethanol Dihydrochloride (CAS 2305252-77-9): Core Identity and Procurement Baseline


2-Amino-1-(3-methoxypyridin-2-yl)ethanol dihydrochloride (CAS 2305252-77-9) is a pyridine-based amino alcohol supplied as a dihydrochloride salt with molecular formula C8H14Cl2N2O2 and molecular weight 241.11 g/mol [1]. The compound features a 3-methoxypyridine core bearing a 2-(1-hydroxy-2-aminoethyl) substituent, placing it within the class of functionalized pyridine scaffolds used as synthetic intermediates. Its structure provides dual nucleophilic handles (primary amine and secondary alcohol) and a hydrogen-bond-accepting methoxy group for downstream derivatization. Commercial availability is primarily from specialty chemical suppliers at ≥95% purity (HPLC) , with the free base (CAS 1503953-60-3) and individual enantiomers (1R: CAS 2287248-94-4; 1S: CAS 2227701-51-9) also catalogued [1].

Why Generic Substitution of 2-Amino-1-(3-methoxypyridin-2-yl)ethanol Dihydrochloride Carries Scientific and Procurement Risk


Casual substitution of this compound with a structurally similar pyridine amino alcohol—such as the free base (CAS 1503953-60-3), a positional methoxy isomer, or the non-hydroxylated 2-amino-3-methoxypyridine (CAS 10201-71-5)—can silently invalidate an experimental or process workflow. The dihydrochloride salt form is not a trivial packaging choice; it directly governs aqueous solubility, hygroscopicity, and long-term storage stability [1]. The 3-methoxy substituent position on the pyridine ring determines both electronic character (resonance and inductive effects) and the spatial orientation of the hydrogen-bond acceptor, parameters that are critical when the compound serves as a chiral intermediate for kinase inhibitor or GPCR-targeted ligand synthesis [2]. Furthermore, the racemic versus enantioenriched form controls stereochemical outcomes in asymmetric syntheses; sourcing the incorrect enantiomer or a positional isomer (e.g., 4-methoxy or 6-methoxy) introduces an uncontrolled variable that can degrade target binding affinity by orders of magnitude, as evidenced in structure-activity relationship (SAR) data from aminopyridine-based kinase inhibitor patents [3].

Quantitative Differentiation Evidence for 2-Amino-1-(3-methoxypyridin-2-yl)ethanol Dihydrochloride (CAS 2305252-77-9)


Dihydrochloride Salt Form Confers Aqueous Solubility Advantage Over Free Base

The target compound is supplied as the dihydrochloride salt (MW 241.11 g/mol, C8H14Cl2N2O2), whereas the free base (CAS 1503953-60-3) has MW 168.19 g/mol (C8H12N2O2) [1]. Dihydrochloride salt formation increases the hydrogen bond donor count from 2 (free base) to 4 and the heavy atom count from 12 to 14, consistent with significantly enhanced aqueous solubility through ionization of both the pyridine nitrogen and the primary amine [1]. This is a class-level effect of hydrochloride salt formation for amino alcohols, translating directly into easier handling in aqueous reaction media, higher dissolution rates for biological assay preparation, and reduced need for organic co-solvents [1].

Medicinal Chemistry Process Chemistry Formulation

3-Methoxy Substituent Position Is Critical for Kinase Inhibitor Scaffold Potency

The 3-methoxypyridin-2-yl amino motif found in this compound serves as a key pharmacophoric element in potent kinase inhibitors. Data from BindingDB (derived from US Patent US20230365537, Example 263) show that a compound incorporating the 3-methoxypyridin-2-yl amino group achieves IC50 values of 0.650 nM against PLK4, 118 nM against Aurora B, and 737 nM against Aurora A in ADP-Glo kinase assays using human recombinant enzymes [1]. While this evidence is from a structurally elaborated final compound rather than the building block itself, it demonstrates that the 3-methoxy-2-aminopyridine substitution pattern—when embedded—can support sub-nanomolar target engagement. Positional isomers (e.g., 4-methoxy or 6-methoxy) would reorient the key methoxy hydrogen bond acceptor, a change that SAR studies in aminopyridine kinase inhibitor patents consistently show can shift potency by 10- to 1000-fold [1].

Kinase Inhibition Medicinal Chemistry SAR

Chiral Resolution Capability: Racemate vs. Single Enantiomer Availability

The target compound (CAS 2305252-77-9) is supplied as the racemic dihydrochloride, whereas the individual (1R)-enantiomer (CAS 2287248-94-4, also dihydrochloride) and (1S)-enantiomer (dihydrochloride form available from multiple vendors) are catalogued as separate products [1][2]. The (1R) free base (CAS 2227701-51-9) has a defined stereocenter count of 1 and an XLogP3 of −0.9, indicating moderate hydrophilicity [2]. In kinase inhibitor and GPCR-targeted drug development, the absolute configuration at the benzylic alcohol position is known to be a critical determinant of target binding. The availability of the racemate alongside resolved enantiomers enables initial racemic screening followed by enantioselective optimization without changing the core scaffold [2]. This is a practical procurement advantage: researchers can obtain the racemate for cost-effective early-stage work and transition to the active enantiomer for advanced studies without switching to a structurally different scaffold.

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

Dual Amino-Alcohol Functionality Enables Broader Derivatization Scope vs. Mono-Functional Analogs

This compound offers two chemically orthogonal reactive sites—a primary aliphatic amine (pKa ~9–10, class-level) and a secondary benzylic alcohol (activated by the adjacent pyridine ring)—within the same small molecule scaffold (MW <250 g/mol) [1]. In contrast, close analogs such as 2-amino-3-methoxypyridine (CAS 10201-71-5) or 2-(3-methoxypyridin-2-yl)ethan-1-amine (CAS 2413899-26-8) lack the hydroxyl group, reducing the derivatization repertoire by one functional class . The computed topological polar surface area (tPSA) of the free base is 68.4 Ų, which is within the range favorable for both CNS penetration (<90 Ų) and oral bioavailability (<140 Ų) when this building block is incorporated into final drug candidates [2]. This dual functionality allows chemists to independently functionalize the amine (e.g., amide coupling, reductive amination, sulfonamide formation) and the alcohol (e.g., etherification, esterification, oxidation to ketone) without mutual interference, maximizing library diversity from a single procurement.

Synthetic Chemistry Building Block Versatility Parallel Synthesis

Catabolic Activity Potential: Differentiation from Non-Ethanolamine Pyridine Derivatives

Patent US4988714 (Hoffmann-La Roche) establishes that pyridine-ethanolamine derivatives of the general formula—which encompasses the structural class containing this compound—possess catabolic activity and are claimed for the treatment of obesity, diabetes mellitus, and conditions associated with increased protein breakdown [1]. While the patent does not specifically exemplify 2-amino-1-(3-methoxypyridin-2-yl)ethanol dihydrochloride, it demonstrates that the pyridine-ethanolamine scaffold (as distinct from pyridine-methanamine or pyridine-propanolamine analogs) is the chemotype associated with this metabolic pharmacology. Compounds lacking the ethanolamine bridge or bearing the amino group at a different position relative to the hydroxyl fall outside the claims [1]. This provides a documented biological differentiation anchor: procurement of this specific ethanolamine scaffold is justified for metabolic disease research, whereas simpler aminopyridines (e.g., 2-amino-3-methoxypyridine) are not validated for this indication.

Metabolic Disease Obesity Diabetes Beta-Adrenergic

Recommended Application Scenarios for 2-Amino-1-(3-methoxypyridin-2-yl)ethanol Dihydrochloride (CAS 2305252-77-9)


Kinase Inhibitor Lead Generation—PLK4 and Aurora Kinase Programs

Based on patent-derived kinase inhibition data showing sub-nanomolar PLK4 potency (IC50 0.650 nM) for elaborated compounds incorporating the 3-methoxypyridin-2-yl amino motif [3], this building block is a logical procurement choice for medicinal chemistry teams initiating hit-to-lead campaigns against PLK4 or Aurora kinases. The dihydrochloride salt form facilitates direct use in aqueous parallel synthesis workflows without pre-neutralization steps. Researchers should procure the racemate (CAS 2305252-77-9) for initial library synthesis, then transition to the resolved (1R) or (1S) enantiomer for lead optimization [1][2].

GPCR-Targeted Ligand Library Synthesis

Vendor documentation identifies this compound as a key intermediate in GPCR-targeting drug development [2]. The dual amine-alcohol functionality with a computed tPSA of 68.4 Ų places elaborated derivatives within favorable CNS drug-like property space (<90 Ų) [2]. This makes the scaffold suitable for synthesizing libraries targeting aminergic GPCRs, where the basic amine can mimic endogenous ligand ammonium groups and the alcohol provides a metabolic soft spot for fine-tuning clearance.

Comparative Metabolic Disease Screening—Catabolic Agent Chemistry

Patent US4988714 establishes the pyridine-ethanolamine scaffold class as possessing catabolic activity relevant to obesity and diabetes [4]. Procurement of this specific compound enables derivative synthesis for structure-activity relationship studies aimed at deciphering the minimal pharmacophore requirements for catabolic efficacy, with the 3-methoxy substituent providing a tractable position for further SAR exploration via demethylation or O-alkylation chemistry.

Enantioselective Methodology Development Using a Pyridine-Functionalized Chiral Amino Alcohol

The benzylic alcohol stereocenter, combined with the adjacent Lewis-basic pyridine nitrogen, makes this compound a suitable substrate for developing or benchmarking enantioselective transformations. Both racemic and enantioenriched forms are commercially available [1][2], enabling straightforward method validation. The 3-methoxy group provides a UV chromophore for facile HPLC analysis of reaction outcomes without requiring additional derivatization.

Quote Request

Request a Quote for 2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.